![molecular formula C15H13Cl2NO2S B2771137 N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide CAS No. 339107-74-3](/img/structure/B2771137.png)
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide, also known as DCMIX, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and biochemistry. DCMIX is a member of the sulfonamide class of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Signatures and Molecular Characterization
Research has shown that similar molecules are characterized to obtain vibrational signatures using Raman and Fourier transform infrared spectroscopy, supported by density functional theory (DFT) calculations. Such studies provide insights into the molecular structure, inter and intra-molecular hydrogen bonds, and vibrational wavenumbers, crucial for understanding the stereo-electronic interactions that lead to molecular stability. The analysis helps in comprehending the impact of substituents like chlorine and methoxy groups on the molecule's geometry and interactions (Jenepha Mary et al., 2022).
Synthesis and Biological Screening
Another aspect of research involves the synthesis and characterization of derivatives through various chemical transformations. Studies have synthesized series of compounds by modifying the core structure and evaluating them against biological targets such as enzymes. These compounds have been analyzed using spectroscopic methods to confirm their structures and screened for activities like enzyme inhibition, indicating their potential in drug discovery (Rehman et al., 2013).
Antimicrobial and Anticancer Activities
Derivatives of "N-(2,4-dichlorophenyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide" have been evaluated for their antimicrobial and anticancer activities. Research includes the synthesis of sulfanilamide derivatives, exploring their crystal structures, and assessing their biological activities against bacterial and fungal strains. These studies are foundational for developing new therapeutic agents with potential antimicrobial and anticancer properties (Lahtinen et al., 2014).
Chemiluminescence and Photophysical Properties
Investigations into the chemiluminescence properties of sulfanyl-substituted compounds have been conducted, revealing their potential in developing new chemiluminescent materials. These studies focus on the synthesis, characterization, and photophysical properties of such compounds, offering insights into their applications in scientific and technological fields (Watanabe et al., 2010).
Pharmacophore Hybridization for Anticancer Properties
The pharmacophore hybridization approach is employed to design drug-like small molecules, including those with anticancer properties. This involves synthesizing hybrid molecules combining different pharmacophoric elements to enhance therapeutic potential. Such research underscores the importance of innovative chemical synthesis in drug development (Yushyn et al., 2022).
Propiedades
IUPAC Name |
N-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2S/c1-20-11-3-5-12(6-4-11)21-9-15(19)18-14-7-2-10(16)8-13(14)17/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDFHPMUPDAOGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Methoxymethyl)oxetan-3-yl]methanamine](/img/structure/B2771057.png)
![2-{4-[4-(2-Pyridinyl)-2-pyrimidinyl]phenoxy}acetohydrazide](/img/structure/B2771058.png)
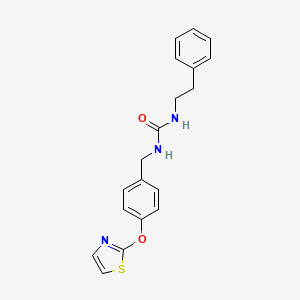
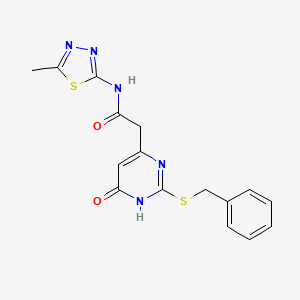
![3-[3-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidin-1-yl]-3-oxopropyl]quinazolin-4-one](/img/structure/B2771062.png)
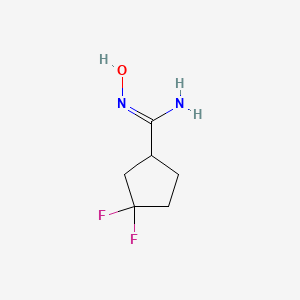
![Ethyl 3-(4-methoxyphenyl)-5-(2-nitrobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2771067.png)
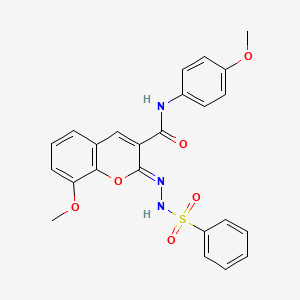
![tert-Butyl 4-hydroxy-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B2771069.png)
![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2771070.png)
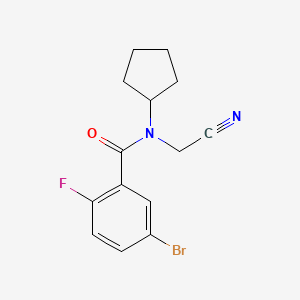
![N-(benzo[b]thiophen-5-yl)-3,5-dimethoxybenzamide](/img/structure/B2771072.png)
![N-(2-(((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)-2-oxoethyl)benzamide](/img/structure/B2771074.png)
![1,7-dibutyl-3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2771076.png)